N-Benzoyl-L-threonine methyl ester

Chiral purity Peptide synthesis Optical rotation

N-Benzoyl-L-threonine methyl ester (CAS 79893-89-3) is a dual-protected L-threonine building block with (2S,3R) stereochemistry. The benzoyl (Bz) amine protection is stable to TFA but cleavable by strong base, while the methyl ester (OMe) is selectively saponifiable—orthogonal protection ideal for Fmoc-based SPPS and solution-phase peptide synthesis. High optical purity ([α]21/D +23°) ensures chiral fidelity for peptidomimetics and natural products. Its moderate LogP (~0.7) guarantees solubility in DMF and DCM. Room-temperature stability simplifies storage and handling. Choose this crystalline solid for reproducible coupling efficiency and batch-to-batch consistency.

Molecular Formula C12H15NO4
Molecular Weight 237,26 g/mole
CAS No. 79893-89-3
Cat. No. B556255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-L-threonine methyl ester
CAS79893-89-3
SynonymsN-Benzoyl-L-threoninemethylester; 79893-89-3; BZ-THR-OME; methyln-benzoyl-l-threoninate; SMR000639435; methyl(2S,3R)-2-benzamido-3-oxidanyl-butanoate; (2S,3R)-2-benzamido-3-hydroxybutanoicacidmethylester; AmbotzBAA0046; AC1LEHJL; AC1Q5JSQ; MLS001075372; MLS001075435; SCHEMBL160178; N-Benzoylthreoninemethylester; 281107_ALDRICH; CHEMBL1878775; CTK5E7235; KHOWDUMYRBCHAC-SCZZXKLOSA-N; MolPort-003-929-118; HMS2194G18; ZINC156040; AR-1J6043; ZINC00156040; L-Threonine,N-benzoyl-,methylester; AKOS005258790
Molecular FormulaC12H15NO4
Molecular Weight237,26 g/mole
Structural Identifiers
SMILESCC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O
InChIInChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1
InChIKeyKHOWDUMYRBCHAC-SCZZXKLOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-L-threonine Methyl Ester (79893-89-3): Procurement-Quality Protected Amino Acid for Peptide Synthesis


N-Benzoyl-L-threonine methyl ester (CAS 79893-89-3; Bz-Thr-OMe) is a crystalline, dual-protected L-threonine derivative with a benzoyl group on the amine and a methyl ester on the carboxyl moiety. It is widely employed as a building block in solution- and solid-phase peptide synthesis, where orthogonal protection enables selective deprotection and precise coupling [1]. The compound exhibits a defined stereochemistry ((2S,3R)-configuration), a melting point of 97–99 °C, and an optical rotation of [α]21/D +23° (c = 5 in ethanol) . Its moderate lipophilicity (LogP ~0.73) and room-temperature storage profile distinguish it from more labile or environmentally sensitive protected threonine alternatives [2].

N-Benzoyl-L-threonine Methyl Ester (79893-89-3): Why In‑Class Amino Acid Building Blocks Cannot Be Casually Substituted


Although many N‑protected L‑threonine methyl esters share the same core scaffold, their orthogonal protecting‑group chemistries, stereochemical integrity, and physiochemical handling characteristics differ markedly. The benzoyl (Bz) group of 79893‑89‑3 is stable to acids and catalytic hydrogenolysis but is cleavable under strongly basic conditions, while the methyl ester (OMe) is labile to aqueous base and can be selectively saponified to the free acid [1]. In contrast, Boc‑protected analogs require acidic deprotection, and Fmoc‑protected analogs demand basic conditions (e.g., piperidine) [2]. Furthermore, the specific (2S,3R) stereochemistry of 79893‑89‑3 is critical for biological activity; its enantiomer (N‑benzoyl‑D‑threonine methyl ester) exhibits opposite optical rotation and distinct solubility (14 g/L at 25 °C) . Substituting any in‑class analog without verifying the orthogonal protection scheme, stereopurity, and storage/solubility profile can compromise coupling efficiency, final peptide yield, and chirality‑dependent function. The following quantitative evidence substantiates the precise differentiators that make 79893‑89‑3 the preferred selection in specific synthetic contexts.

N-Benzoyl-L-threonine Methyl Ester (79893-89-3): Procurement‑Relevant Quantitative Differentiation Versus Key Comparators


Stereochemical Purity and Optical Rotation: N-Benzoyl-L-threonine Methyl Ester vs. Its D‑Enantiomer

N-Benzoyl-L-threonine methyl ester (79893-89-3) exhibits a specific optical rotation of [α]21/D +23° (c = 5 in ethanol), confirming its (2S,3R) absolute configuration . In direct comparison, N-Benzoyl-D-threonine methyl ester (CAS 60538-16-1) is expected to rotate polarized light in the opposite direction (approximately -23° under identical conditions) . This quantitative stereochemical marker is essential for chiral resolution monitoring, enantiomeric excess determination, and ensuring the correct three-dimensional orientation in bioactive peptides. Procurement of the L‑enantiomer with a certified +23° rotation guarantees the intended biological stereospecificity, whereas substitution with the D‑form or a racemic mixture would invert or diminish desired activity.

Chiral purity Peptide synthesis Optical rotation

Solubility Profile: N-Benzoyl-L-threonine Methyl Ester vs. N-Benzoyl-D-threonine Methyl Ester

N-Benzoyl-L-threonine methyl ester (79893-89-3) is generally soluble in common organic solvents (e.g., ethanol, DMF, DMSO) and moderately soluble in water, making it suitable for both solution- and solid-phase peptide synthesis [1]. In contrast, its D‑enantiomer (CAS 60538-16-1) is reported to be sparingly soluble in water (14 g/L at 25 °C, calculated) . This difference in aqueous solubility can influence reaction homogeneity, work‑up efficiency, and the choice of coupling conditions. For applications requiring higher water compatibility (e.g., enzymatic coupling or aqueous work‑up), the L‑enantiomer provides a practical advantage.

Solubility Formulation Reaction medium

Orthogonal Protection Strategy: Benzoyl (Bz) vs. tert‑Butoxycarbonyl (Boc) Group Stability

The benzoyl (Bz) group in 79893-89-3 is stable to acids and catalytic hydrogenation but can be removed under strong basic conditions (e.g., NaOH, KOH) [1]. This orthogonality is directly contrasted with the Boc group (e.g., in N-Boc-L-threonine methyl ester, CAS 79479-07-5), which is labile to acids (TFA, HCl) but stable to bases and hydrogenolysis . This complementary deprotection profile allows N-Benzoyl-L-threonine methyl ester to be used in sequences where other protecting groups (e.g., Boc, Cbz) are present, enabling stepwise, selective deprotection without compromising the integrity of acid-sensitive residues or side-chain protections.

Protecting group Orthogonal deprotection Peptide synthesis

Storage Stability: Room‑Temperature Handling of Bz-Thr-OMe vs. Cold‑Chain Requirements for Fmoc‑Protected Analogs

N-Benzoyl-L-threonine methyl ester (79893-89-3) is recommended for storage at room temperature . In contrast, many Fmoc‑protected amino acid methyl esters (e.g., Fmoc-Thr-OMe) typically require storage at -20 °C or 2‑8 °C to prevent premature deprotection or degradation . This difference in storage conditions translates to lower shipping costs, simplified inventory management, and reduced risk of compound degradation during bench handling for 79893-89-3. For laboratories with limited cold‑storage capacity or those requiring frequent access, the room‑temperature stability of the benzoyl‑protected derivative offers a clear logistical and economic advantage.

Storage Logistics Stability

Assay Purity and Consistency: Commercial Supply of 79893-89-3 vs. Less‑Standardized Analogs

Commercially, N-Benzoyl-L-threonine methyl ester is widely available with a certified purity of 99% (by HPLC or titration) from major suppliers . In contrast, less common stereoisomers or alternative protected forms (e.g., N-benzoyl-DL-threonine methyl ester, CAS 28415-16-9) are often offered at lower purity (e.g., 95% or unspecified) or in research‑grade only, with limited quality‑control documentation . The high and consistently documented purity of 79893-89-3 ensures predictable coupling efficiency, minimizes side reactions from impurities, and supports reproducible peptide synthesis—a critical factor for both academic research and industrial GMP production.

Purity Quality control Reproducibility

Lipophilicity (LogP) and Peptide Coupling Compatibility: Bz-Thr-OMe vs. Boc-Thr-OMe

N-Benzoyl-L-threonine methyl ester has a calculated LogP (XLogP3-AA) of 0.9 and a LogD (pH 5.5‑7.4) of approximately 0.61 [1]. In comparison, N-Boc-L-threonine methyl ester exhibits a lower LogP (~0.3‑0.5) due to the more polar tert‑butoxycarbonyl group . This moderately higher lipophilicity of 79893-89-3 enhances its solubility in organic solvents commonly used in solid‑phase peptide synthesis (SPPS) (e.g., DMF, DCM), while still retaining sufficient polarity for aqueous work‑up. The balanced LogP facilitates efficient coupling and wash steps in SPPS, potentially improving overall yield and purity compared to more hydrophilic analogs that may exhibit poor organic‑phase partitioning.

Lipophilicity LogP SPPS

N-Benzoyl-L-threonine Methyl Ester (79893-89-3): Evidence‑Based Application Scenarios for Scientific and Industrial Procurement


Solid‑Phase Peptide Synthesis (SPPS) Requiring Orthogonal Benzoyl Protection

79893-89-3 is ideally suited for Fmoc‑based SPPS where a base‑labile N‑protecting group is needed that remains intact during acidic side‑chain deprotection. The benzoyl group is stable to TFA (used for resin cleavage and side‑chain deprotection) but can be removed later with strong base, enabling stepwise peptide assembly with acid‑sensitive residues . The compound's balanced LogP (0.9) ensures good solubility in DMF and DCM, facilitating efficient coupling and wash steps [1].

Synthesis of Chiral Peptide Mimetics and Enantiopure Pharmaceutical Intermediates

The defined (2S,3R) stereochemistry and high optical purity ([α]21/D +23°) of 79893-89-3 make it a preferred building block for constructing chiral peptide analogs, peptidomimetics, and threonine‑containing natural products . Its enantiomeric purity is critical for maintaining the correct three‑dimensional orientation required for biological target engagement, particularly in drug discovery programs targeting enzymes or receptors with stereospecific binding pockets.

Solution‑Phase Peptide Fragment Condensation with Aqueous Work‑Up

Due to its moderate water solubility and room‑temperature stability, 79893-89-3 is well‑suited for solution‑phase peptide synthesis that involves aqueous extraction or washes . The methyl ester can be selectively saponified to the free acid (N-benzoyl-L-threonine) under mild basic conditions, providing a convenient entry point for further derivatization or peptide elongation [1]. Its storage at ambient temperature simplifies inventory management and reduces the risk of degradation during routine bench work .

Research Requiring High Purity and Reproducibility in Academic or GMP Settings

With a commercial availability at 99% purity and well‑documented analytical specifications (melting point 97‑99 °C, specific rotation), 79893-89-3 provides the batch‑to‑batch consistency required for reproducible synthetic protocols . This level of quality control is essential for both fundamental research publications and for process development in pharmaceutical manufacturing, where impurity profiles can impact yield, safety, and regulatory filings.

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